D-Xylonate

Descripción

Propiedades

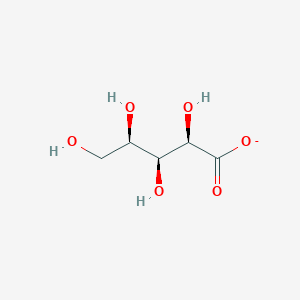

Fórmula molecular |

C5H9O6- |

|---|---|

Peso molecular |

165.12 g/mol |

Nombre IUPAC |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m1/s1 |

Clave InChI |

QXKAIJAYHKCRRA-FLRLBIABSA-M |

SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

SMILES isomérico |

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)[O-])O)O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Microbial Production and Strain Performance

Yeast Strains

- S. cerevisiae: Lower this compound productivity (0.16 g/L/h) due to intracellular acid accumulation (~170 mg/g biomass) and impaired viability .

- Kluyveromyces lactis: Higher titer (6.3 g/L) and rate (0.16 g/L/h) owing to efficient export mechanisms and natural D-xylose utilization .

- P. kudriavzevii: Reduced intracellular accumulation (63 mg/g biomass) and enhanced tolerance, making it promising for scale-up .

Table 3: this compound Production in Microbial Hosts

Industrial and Research Implications

- Genetic Engineering : PyjhI promoter-driven switches in E. coli reduce this compound accumulation, improving BTO yield (31% molar) .

- Enzyme Engineering : Dehydratases with [2Fe-2S] clusters and Mg²⁺ ions (e.g., CcXyDHT) offer targets for enhancing catalytic efficiency .

- Process Optimization : pH control (optimal pH 5.5) and co-substrate addition mitigate acid stress in yeast .

Métodos De Preparación

Enzyme Preparation and Cofactor Regeneration

The xylose dehydrogenase (XylB) from Caulobacter crescentus is central to enzymatic D-xylonate synthesis. This NAD+-dependent enzyme oxidizes D-xylose to D-xylonolactone, which spontaneously hydrolyzes to this compound. A major breakthrough involves coupling XylB with Clostridium kluyveri alcohol dehydrogenase (ADH) to regenerate NAD+ in situ. ADH reduces acetaldehyde to ethanol, recycling NAD+ with a turnover number >1,000. This orthogonal cascade eliminates the need for stoichiometric cofactor addition, reducing costs by 95% compared to traditional methods.

Cell-free extracts (CFE) containing overexpressed XylB are preferred over purified enzyme preparations. CFE retains >80% activity after 150 days at 4°C and reduces production costs by avoiding protein purification. The system operates in 10 mM NH₄HCO₃ buffer (pH 8.0), where this compound formation is monitored via continuous NaOH titration to maintain pH.

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

Table 1: Optimization of Enzymatic this compound Synthesis

| Parameter | Optimal Value | Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| D-Xylose concentration | 250 mM | 96 | 24 |

| NAD+ concentration | 0.33 mM | >95 | 3–24 |

| XylB activity | 27 U | 96 | 24 |

| Acetaldehyde/D-xylose ratio | 3:1 | >95 | 3 |

Notably, ethanol accumulation above 130 mM inhibits XylB, necessitating careful control of acetaldehyde feed rates. At 250 mM D-xylose, the reaction achieves a volumetric productivity of 15.66 g/(L·h), sixfold higher than fermentative benchmarks.

Scale-Up to Multigram Quantities

The process was scaled to 10 g using CFE (162.5 U/mL XylB) and ADH (3600 U). Post-reaction, proteins were precipitated with ethanol (1:3 v/v), and volatile components (NH₄HCO₃, acetaldehyde, ethanol) were removed via rotary evaporation. Successive water washes and lyophilization yielded this compound as a hygroscopic sodium salt (94% yield, 0.45 H₂O per molecule confirmed by elemental analysis). NMR analysis (δ 3.50–4.10 ppm, J = 8–12 Hz) confirmed product purity without chromatography.

Fermentative Production Using Genetically Modified Organisms

Bacterial Systems

Gluconobacter oxydans natively produces this compound but suffers from inhibitor sensitivity in lignocellulosic hydrolysates. Engineering Escherichia coli with C. crescentus XylB improved tolerance, achieving 45 g/L this compound at 30% the volumetric rate of G. oxydans. Pseudomonas putida variants modified with xylose transporters reached 120 g/L but required prolonged fermentation (>72 h).

Yeast-Based Systems

Saccharomyces cerevisiae expressing Trichoderma reesei D-xylose dehydrogenase produced 3.8 g/L this compound with concomitant xylitol formation (4.8 g/L). Kluyveromyces lactis strains achieved higher titers (58 g/L) but required pH control to mitigate lactone accumulation.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Fermentative this compound Synthesis

| Metric | Enzymatic Method | Fermentative Method |

|---|---|---|

| Maximum titer | 250 mM (33.3 g/L) | 190 g/L |

| Volumetric productivity | 15.66 g/(L·h) | 2.6 g/(L·h) |

| Reaction time | 2–24 h | 48–72 h |

| Byproducts | Ethanol, CO₂ | Xylitol, acetate |

| Scalability | 10 g demonstrated | 1,000 L bioreactors |

Enzymatic methods excel in speed and simplicity, while fermentation offers higher final titers. The enzymatic route avoids metabolic bottlenecks but requires expensive D-xylose substrates.

Q & A

Q. Which microbial systems are most effective for D-xylonate production, and what experimental factors influence their productivity?

Answer: The industrial yeast strain Saccharomyces cerevisiae B67002 achieves high this compound titers (e.g., 43 g/L) at rates of ~0.5 g/L/h under pH 5.5 conditions . Comparatively, Kluyveromyces lactis expressing T. reesei Xyd1 produces 19 g/L this compound with a rate of 0.16 g/L/h, outperforming lab S. cerevisiae strains under similar conditions . Key factors include pH optimization (e.g., reduced viability at pH 3 ), substrate concentration, and co-expression of lactonase (xylC) to mitigate intracellular acid toxicity .

Q. How is the Dahms pathway engineered for efficient this compound assimilation in Escherichia coli?

Answer: The Dahms pathway relies on endogenous dehydratase and keto-acid aldolase activities in E. coli. To optimize this compound catabolism, synthetic promoters like PyjhI (from the yjhIHG operon) were developed to regulate gene expression. This promoter reduced this compound accumulation by 31% and improved 1,2,4-butanetriol (BTO) yield via feedback-controlled genetic switches . Pathway efficiency is further enhanced by balancing expression levels of yagEF and yjhIHG operons .

Q. What enzymatic pathways convert this compound into downstream metabolites in halophilic archaea?

Answer: In Haloferax volcanii, this compound is converted to α-ketoglutarate or pyruvate via NAD(P)^+-dependent enzymes. Assays using 20 mM this compound in 2.5 M KCl buffer (pH 7.5) confirmed activity in crude extracts, highlighting the role of halophilic adaptations in stabilizing enzymatic function under extreme conditions .

Q. How does pH influence this compound production kinetics in yeast?

Answer: Optimal this compound production in S. cerevisiae occurs at pH 5.5, with productivity dropping significantly at pH 3 due to impaired cell viability and intracellular acid accumulation . Similar pH-dependent trends are observed in lactic acid production, suggesting proton efflux systems (e.g., Pdr12 transporter) may require engineering to enhance acid tolerance .

Q. What analytical methods are used to quantify this compound in microbial cultures?

Answer: High-performance liquid chromatography (HPLC) and enzymatic assays (e.g., NADP^+-dependent dehydrogenases) are standard. For example, assays in H. volcanii used Tris-HCl buffer (pH 7.5) with 5 mM this compound and MgCl₂ to measure conversion to α-ketoglutarate . Intracellular this compound levels are quantified via cell lysis and LC-MS .

Advanced Research Questions

Q. How do genetic switches address this compound accumulation in metabolic engineering?

Answer: The PyjhI promoter in E. coli acts as a genetic switch with low basal activity and a wide dynamic range (0–50 mM this compound). By coupling PyjhI to BTO biosynthesis genes, intracellular this compound levels are autoregulated, reducing toxicity and improving molar yields to 31% . Advanced designs integrate riboswitches or CRISPRi systems for finer control .

Q. What transcriptomic changes occur in S. cerevisiae during this compound production?

Answer: RNA-seq analysis reveals that this compound production does not induce a canonical Environmental Stress Response (ESR). Instead, hypo-osmotic shock-like gene expression patterns emerge, with downregulation of translational machinery and upregulation of cell wall integrity genes (e.g., SED1, CCW14). Notably, Rap1 target genes remain unaffected, distinguishing this compound stress from general acid stress .

Q. Can this compound be co-produced with medium-chain-length polyhydroxyalkanoates (mcl-PHAs) to improve process economics?

Answer: Co-production strategies using engineered Pseudomonas spp. demonstrate feasibility. For example, xylB-expressing strains convert D-xylose to this compound while synthesizing mcl-PHAs from fatty acid precursors. However, metabolic flux imbalances require dynamic pathway regulation, such as split fermentation phases or orthogonal carbon source allocation .

Q. What transport mechanisms limit this compound export in microbial systems?

Answer: Intracellular accumulation of this compound in S. cerevisiae (up to 20 g/L) suggests poor export efficiency. Engineering efflux pumps (e.g., QacA from Staphylococcus aureus) or modifying cell membrane permeability via lipid engineering (e.g., ERG gene overexpression) are proposed solutions .

Q. How do conflicting datasets on this compound toxicity inform strain engineering priorities?

Answer: Discrepancies arise from strain-specific stress responses. For instance, K. lactis tolerates higher this compound levels than S. cerevisiae due to native xylose utilization pathways . Systems biology approaches, such as constraint-based modeling of proton flux, reconcile these contradictions by identifying species-specific metabolic bottlenecks (e.g., ATP demand for pH homeostasis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.